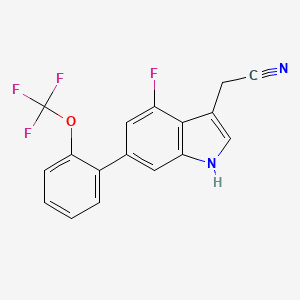
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structural features, including a methyl group, a methylcyclopropyl group, and a propan-2-yl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine involves several steps, typically starting with the preparation of the pyrazole ring One common method involves the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrazole ring
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways. The exact mechanism of action would require detailed studies to elucidate its molecular interactions and effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
This compound: This compound shares similar structural features but may differ in the position or nature of substituents.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with two methyl groups attached to the pyrazole ring.
4-Isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-methyl-5-(2-methylcyclopropyl)-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-6(2)9-10(8-5-7(8)3)13-14(4)11(9)12/h6-8H,5,12H2,1-4H3 |
InChI-Schlüssel |
NJTOGGAEXUHUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=NN(C(=C2C(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
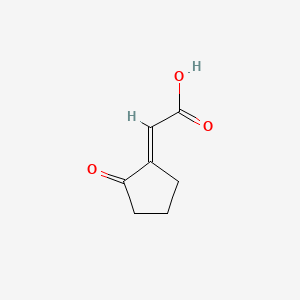
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
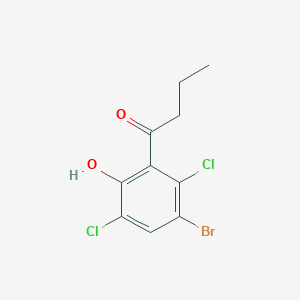
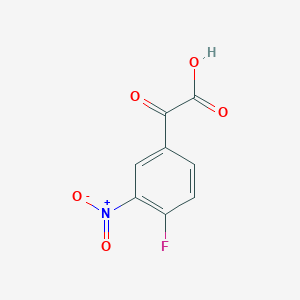
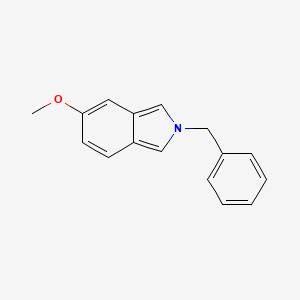
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)
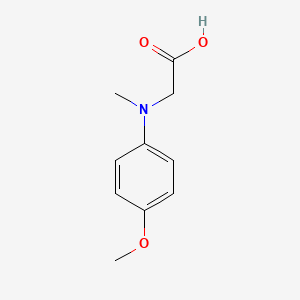
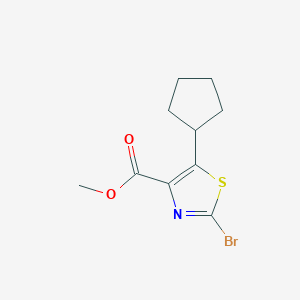
![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
